![molecular formula C16H14N4O2S B12000736 2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12000736.png)
2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a complex organic compound that features a triazole ring, a phenyl group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves the condensation of an aldehyde or ketone with a primary amine. One common method is the reaction of vanillin with p-anisidine in a water solvent using a stirrer method . This reaction forms the imine linkage, which is a key feature of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using batch or continuous flow reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Comparación Con Compuestos Similares
2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can be compared with other similar compounds:
2-methoxy-6-{[(3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol: This compound has a pyridinyl group instead of a phenyl group, which may alter its biological activity and chemical reactivity.
2-methoxy-6-{[(3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol: The presence of a methyl group on the phenyl ring can influence the compound’s steric and electronic properties.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis
Propiedades
Fórmula molecular |
C16H14N4O2S |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-9-5-8-12(14(13)21)10-17-20-15(18-19-16(20)23)11-6-3-2-4-7-11/h2-10,21H,1H3,(H,19,23)/b17-10+ |
Clave InChI |
JPPLAWRMOSLQFA-LICLKQGHSA-N |
SMILES isomérico |
COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12000661.png)
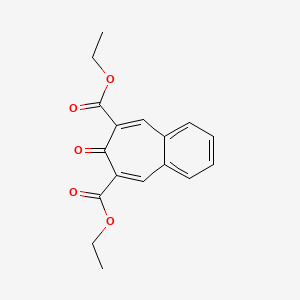
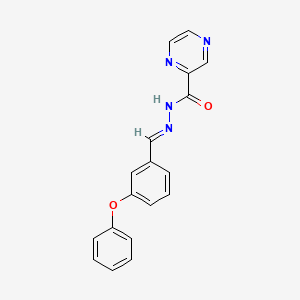
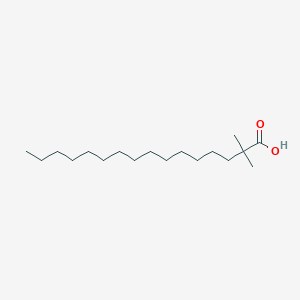
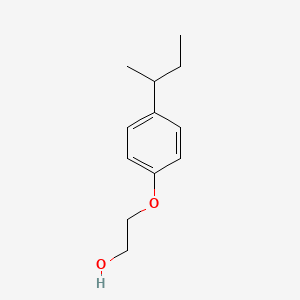
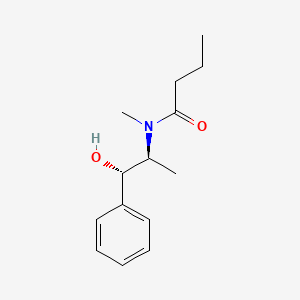


![9-Chloro-5-(4-ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000703.png)
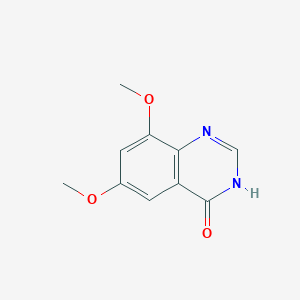
![Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B12000714.png)


![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)
